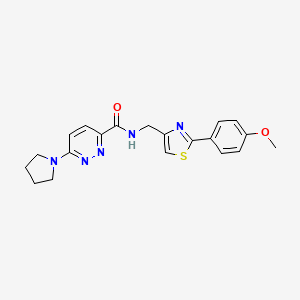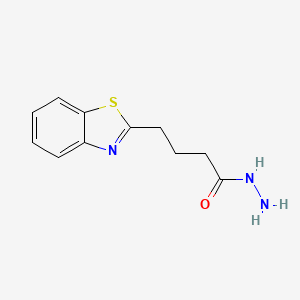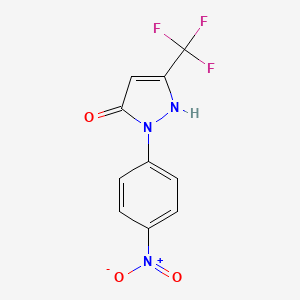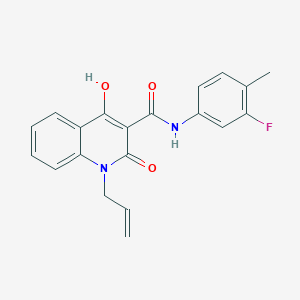![molecular formula C15H21NO2 B2824463 3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine CAS No. 2411201-03-9](/img/structure/B2824463.png)
3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a methyl group and a phenyl group that is further substituted with an oxirane (epoxide) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or methyl sulfonates in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is often introduced through a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with a piperidine derivative in the presence of a Lewis acid catalyst.
Epoxidation: The final step involves the introduction of the oxirane moiety. This can be achieved by reacting the phenyl group with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to open the epoxide ring, leading to diols or other derivatives.
Substitution: The epoxide ring is highly reactive and can undergo nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols attack the epoxide carbon atoms.
Hydrolysis: The epoxide ring can be hydrolyzed under acidic or basic conditions to form diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃), sodium thiolate (NaSR), or alcohols (ROH) in the presence of a base.
Hydrolysis: Acidic conditions (HCl, H₂SO₄) or basic conditions (NaOH, KOH) can be used for hydrolysis.
Major Products
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Major products include diols or alcohols.
Substitution: Substituted piperidine derivatives with various functional groups.
Hydrolysis: Diols are the primary products.
Applications De Recherche Scientifique
3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other materials due to its reactive epoxide group.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine largely depends on the context of its use. In biological systems, the epoxide group can interact with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity or altering their function. The piperidine ring can also interact with various receptors or enzymes, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenylpiperidine: Lacks the epoxide group, making it less reactive in certain chemical reactions.
1-[2-(Oxiran-2-ylmethoxy)phenyl]piperidine: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
2-(Oxiran-2-ylmethoxy)phenylpiperidine: Another similar compound with slight structural variations that can influence its properties.
Uniqueness
3-Methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine is unique due to the presence of both the epoxide and piperidine moieties, which confer a combination of reactivity and stability
Propriétés
IUPAC Name |
3-methyl-1-[2-(oxiran-2-ylmethoxy)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-4-8-16(9-12)14-6-2-3-7-15(14)18-11-13-10-17-13/h2-3,6-7,12-13H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYZEYKUYOFQSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=CC=C2OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411201-03-9 |
Source


|
| Record name | 3-methyl-1-{2-[(oxiran-2-yl)methoxy]phenyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)

![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)
![[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2824393.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)
![N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2824397.png)
![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)


![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2824403.png)
